molecular formula C17H17N5O3 B10979918 N-(4-Methoxyphenethyl)-N'-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea

N-(4-Methoxyphenethyl)-N'-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea

Cat. No.: B10979918
M. Wt: 339.3 g/mol
InChI Key: KPAVFRGHDJZUOP-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenethyl group and a benzotriazinyl moiety linked through a urea bond. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea typically involves the following steps:

  • Formation of the Benzotriazinone Intermediate: : The synthesis begins with the preparation of the benzotriazinone intermediate. This can be achieved by reacting 4-amino-3-nitrobenzoic acid with hydrazine hydrate under reflux conditions to form 4-amino-3-hydrazinylbenzoic acid. This intermediate is then cyclized to form the benzotriazinone ring.

  • Coupling with Methoxyphenethylamine: : The benzotriazinone intermediate is then coupled with 4-methoxyphenethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea linkage.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The nitro group in the benzotriazinone precursor can be reduced to an amino group, which can then participate in further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism by which N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea: can be compared with other urea derivatives and benzotriazinone-containing compounds.

    N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea: is unique due to its specific combination of functional groups, which may confer distinct biological activities.

Uniqueness

  • The presence of both the methoxyphenethyl and benzotriazinyl groups in a single molecule provides a unique scaffold for drug design and development.
  • Its ability to undergo various chemical modifications allows for the exploration of structure-activity relationships.

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3H-1,2,3-benzotriazin-6-yl)urea

InChI

InChI=1S/C17H17N5O3/c1-25-13-5-2-11(3-6-13)8-9-18-17(24)19-12-4-7-15-14(10-12)16(23)21-22-20-15/h2-7,10H,8-9H2,1H3,(H2,18,19,24)(H,20,21,23)

InChI Key

KPAVFRGHDJZUOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N=NNC3=O

Origin of Product

United States

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